2,4-dichloro-N-[2-({2-[(4-ethylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide
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Overview
Description
2,4-DICHLORO-N-[2-({[(4-ETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]BENZAMIDE is a complex organic compound that belongs to the class of benzamides This compound is characterized by its unique structure, which includes a benzothiazole ring, a benzamide group, and various substituents such as chlorine and ethylphenyl groups
Preparation Methods
The synthesis of 2,4-DICHLORO-N-[2-({[(4-ETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]BENZAMIDE typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Benzothiazole Ring: This step involves the cyclization of appropriate starting materials to form the benzothiazole ring.
Introduction of the Benzamide Group: The benzamide group is introduced through a reaction with 2,4-dichlorobenzoyl chloride.
Attachment of the Ethylphenyl Group: The ethylphenyl group is attached via a carbamoylation reaction.
Final Assembly: The final compound is assembled through a series of coupling reactions, often involving the use of reagents such as thionyl chloride and triethylamine.
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, often using continuous flow reactors to improve efficiency and yield .
Chemical Reactions Analysis
2,4-DICHLORO-N-[2-({[(4-ETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]BENZAMIDE undergoes various types of chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, often using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like toluene, catalysts such as palladium, and reaction conditions like reflux or microwave irradiation. Major products formed from these reactions depend on the specific reaction conditions but can include various substituted benzamides and benzothiazoles .
Scientific Research Applications
2,4-DICHLORO-N-[2-({[(4-ETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]BENZAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2,4-DICHLORO-N-[2-({[(4-ETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways are still under investigation, but studies suggest that it may interact with proteins involved in signal transduction and gene expression .
Comparison with Similar Compounds
Similar compounds to 2,4-DICHLORO-N-[2-({[(4-ETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]BENZAMIDE include other benzamides and benzothiazoles. Some examples are:
2,4-Dichloroaniline: Used as an intermediate in the synthesis of various chemicals.
2-Nitro-N-[2,4-dichlorophenyl]-N-(2-methylbenzoyl)benzamide: Studied for its crystal structure and potential biological activities.
2,4-Dichloro-1-[2-chloro-1-(4-chlorophenyl)ethenyl]benzene: A metabolite of DDT with environmental significance.
Properties
Molecular Formula |
C24H19Cl2N3O2S2 |
---|---|
Molecular Weight |
516.5 g/mol |
IUPAC Name |
2,4-dichloro-N-[2-[2-(4-ethylanilino)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]benzamide |
InChI |
InChI=1S/C24H19Cl2N3O2S2/c1-2-14-3-6-16(7-4-14)27-22(30)13-32-24-29-20-10-8-17(12-21(20)33-24)28-23(31)18-9-5-15(25)11-19(18)26/h3-12H,2,13H2,1H3,(H,27,30)(H,28,31) |
InChI Key |
LIJGEAHFIHBYKX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(S2)C=C(C=C3)NC(=O)C4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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